molecular formula C28H33N3O4S B13765444 8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate CAS No. 66147-64-6

8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate

Cat. No.: B13765444
CAS No.: 66147-64-6
M. Wt: 507.6 g/mol
InChI Key: OBLBCSWAXZCOFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate is a structurally complex molecule featuring an acridine core linked to a phenyloctanamide group and a methanesulfonate counterion. The methanesulfonate group likely enhances solubility and bioavailability, a common strategy in pharmaceutical design.

Properties

CAS No.

66147-64-6

Molecular Formula

C28H33N3O4S

Molecular Weight

507.6 g/mol

IUPAC Name

acridin-9-yl-[4-(8-amino-8-oxooctyl)phenyl]azanium;methanesulfonate

InChI

InChI=1S/C27H29N3O.CH4O3S/c28-26(31)15-5-3-1-2-4-10-20-16-18-21(19-17-20)29-27-22-11-6-8-13-24(22)30-25-14-9-7-12-23(25)27;1-5(2,3)4/h6-9,11-14,16-19H,1-5,10,15H2,(H2,28,31)(H,29,30);1H3,(H,2,3,4)

InChI Key

OBLBCSWAXZCOFA-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)[O-].C1=CC=C2C(=C1)C(=C3C=CC=CC3=N2)[NH2+]C4=CC=C(C=C4)CCCCCCCC(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate typically involves multiple steps, starting from the acridine base. The process includes the introduction of an amino group to the acridine ring, followed by the attachment of a phenyl group and an octanamide chain. The final step involves the addition of a methanesulfonate group to enhance the compound’s solubility and stability.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization.

Chemical Reactions Analysis

Types of Reactions

8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups attached to the acridine ring.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different acridine derivatives, while reduction can produce amine or alcohol derivatives.

Scientific Research Applications

8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, which can lead to the inhibition of DNA replication and transcription. This property is particularly useful in cancer research, where the compound’s ability to inhibit cancer cell growth is being explored .

Comparison with Similar Compounds

Comparison with Similar Compounds

The comparison focuses on structural analogs (e.g., sulfonamides, methanesulfonates) and regulatory-listed compounds from the provided evidence. Key differences in structure, synthesis, and regulatory status are highlighted.

Structural and Functional Comparison

Compound Core Structure Functional Groups Biological/Industrial Relevance
8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate Acridine, phenyloctanamide Methanesulfonate, amide Potential DNA intercalation, anticancer (inferred)
4-[(4-Oxocinnolin-1(4H)-yl)sulfonyl]phenyl pivalate (9a) Cinnoline, sulfonyl, pivalate Sulfonamide, ester Synthetic intermediate for sulfonamide analogs
Lead(II) bis(methanesulfonate) Lead cation, methanesulfonate anions Methanesulfonate Restricted under RoHS due to lead toxicity
  • Acridine vs.
  • Methanesulfonate Utility : Unlike Lead(II) bis(methanesulfonate), the target compound’s methanesulfonate group is paired with an organic cation, avoiding heavy-metal toxicity concerns .

Biological Activity

8-(p-(9-Acridinylamino)phenyl)octanamide, methanesulfonate, is a synthetic compound that exhibits significant biological activity, particularly in the field of oncology. This compound is characterized by its unique structure, which includes an acridine moiety linked to an octanamide backbone and a methanesulfonate group, enhancing its solubility and bioactivity. This article explores the biological activities, mechanisms of action, and potential therapeutic applications of this compound.

  • Molecular Formula : C28H33N3O4S
  • Molecular Weight : 505.64 g/mol
  • Structure : The compound features an acridine core that is known for its DNA intercalating properties, which are crucial for its anticancer activity.

The primary mechanism of action for this compound involves:

  • DNA Intercalation : The acridine structure allows the compound to insert itself between DNA base pairs, disrupting normal DNA function.
  • Topoisomerase Inhibition : It inhibits topoisomerases, enzymes necessary for DNA replication and transcription, leading to cell cycle arrest and apoptosis in cancer cells.

Anticancer Properties

This compound has demonstrated potent anticancer activity in various studies. Key findings include:

  • Cell Line Studies : The compound has shown efficacy against multiple cancer cell lines, including breast (MCF-7), lung (A549), and leukemia (HL-60) cells.
  • Mechanistic Studies : Research indicates that the compound induces apoptosis through both intrinsic and extrinsic pathways by activating caspases and modulating Bcl-2 family proteins.

Comparative Analysis with Other Compounds

The following table compares this compound with other related compounds:

Compound NameStructure FeaturesBiological Activity
8-(p-(9-Acridinylamino)phenyl)octanamideAcridine core + octanamide linkAnticancer
DoxorubicinAnthracycline antibioticBroad-spectrum anticancer
MitoxantroneAnthraquinone derivativeAntitumor

Case Studies

  • In Vitro Study on MCF-7 Cells :
    • Objective : To evaluate the cytotoxic effects on breast cancer cells.
    • Findings : The compound exhibited a dose-dependent inhibition of cell proliferation with an IC50 value significantly lower than that of doxorubicin.
  • In Vivo Study on Xenograft Models :
    • Objective : To assess the antitumor efficacy in live models.
    • Findings : Treatment with the compound resulted in a substantial reduction in tumor volume compared to control groups, demonstrating its potential as a therapeutic agent.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.